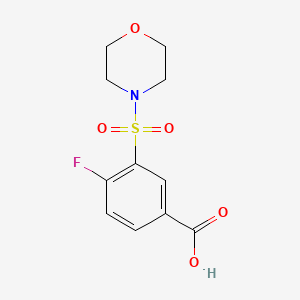

4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid

Description

Properties

IUPAC Name |

4-fluoro-3-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO5S/c12-9-2-1-8(11(14)15)7-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBCMQAOJDGANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid typically involves multiple steps. One common method starts with the fluorination of a suitable benzoic acid derivative, followed by the introduction of the morpholine-4-sulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom or other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Enzyme Inhibition

4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid has been studied as a potential inhibitor of various enzymes. One notable application is its role as an inhibitor of autotaxin, an enzyme implicated in cancer metastasis and inflammation.

Case Study: Autotaxin Inhibition

A study reported that derivatives of this compound exhibited significant inhibitory activity against autotaxin, with IC50 values ranging from 9 nM to 84 nM. These inhibitors demonstrated the ability to reduce chemotherapeutic resistance in breast cancer stem-like cells and inhibit melanoma cell invasion in vitro .

| Compound | IC50 (nM) | Effect |

|---|---|---|

| 3b | ~9 | Potent ATX inhibitor |

| 3a | ~32 | Moderate ATX inhibition |

| 14 | ~35 | Effective against melanoma |

Neuropharmacology

This compound has shown promise in neuropharmacological applications, particularly as a selective inhibitor of sodium-potassium-chloride cotransporter 1 (NKCC1). This transporter plays a critical role in neuronal function and is linked to various neurological disorders.

Case Study: NKCC1 Inhibition

Research highlighted the compound's efficacy in mouse models for conditions such as autism and other neurodevelopmental disorders. The selective inhibition of NKCC1 was associated with improved outcomes in these models, suggesting potential therapeutic applications for neurological conditions characterized by altered ion homeostasis .

Proteomics Research

This compound is utilized in proteomics research, particularly for studying protein interactions and modifications. Its sulfonamide group enhances binding affinity to target proteins, making it a valuable tool for biochemical assays .

Anti-Cancer Research

The compound has been explored for its anti-cancer properties, particularly as an eIF4E inhibitor. Inhibiting eIF4E can disrupt cancer cell proliferation and survival pathways, making this compound a candidate for further development in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | IC50 Value (nM) | References |

|---|---|---|---|

| Autotaxin Inhibition | Autotaxin | ~9 | |

| NKCC1 Inhibition | Sodium-Potassium-Chloride Cotransporter 1 | Not specified | |

| eIF4E Inhibition | eIF4E | Not specified |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoromethyl group | Increased potency |

| Alteration of side chain length | Variable effects on solubility |

| Sulfonamide modification | Enhanced binding affinity |

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and the sulfonyl group can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoic Acid Derivatives

The following table summarizes key structural analogs and their differences:

Impact of Substituents on Physicochemical Properties

Solubility and Polarity :

- The morpholine-sulfonyl group in the target compound contributes to higher polarity compared to analogs with lipophilic groups (e.g., methyl in 300383-08-8 or trifluoromethyl in 67515-55-3) .

Acidity (pKa) :

- The electron-withdrawing morpholine-sulfonyl group likely lowers the pKa of the benzoic acid (increasing acidity) compared to methyl-substituted analogs. However, direct pKa data for the target compound is unavailable in the evidence.

- In contrast, 4-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid has a measured pKa of 4.06, influenced by its sulfonamide linkage .

Biological Activity

4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target pathways, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H12FNO5S

- Molecular Weight : 289.28 g/mol

The compound features a fluorine atom and a morpholine sulfonyl group, which significantly influence its biochemical interactions.

Target of Action

Research indicates that this compound may interact with various kinases, particularly p70S6Kβ (S6K2), which plays a crucial role in the mTOR signaling pathway. This pathway is essential for regulating cell growth and protein synthesis.

Mode of Action

The interaction with p70S6Kβ suggests that this compound could inhibit kinase activity, leading to a decrease in protein synthesis. This inhibition may result in altered cellular proliferation and growth dynamics, potentially impacting cancerous cells or other rapidly dividing cells.

Antitumor Activity

Studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, the inhibition of the mTOR pathway has been linked to reduced tumor growth in various cancer models. The potential for this compound to act as an antitumor agent warrants further investigation through in vitro and in vivo studies.

Neuroprotective Effects

The compound's ability to modulate chloride ion transport through NKCC1 inhibition has implications for neuroprotection. In models of neurodevelopmental disorders, such as autism and Down syndrome, selective inhibition of NKCC1 has shown promise in restoring normal neuronal function .

In Vitro Studies

In vitro assays have demonstrated that derivatives of benzoic acids with morpholine sulfonyl groups exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against breast and colon cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 5.2 |

| HT-29 (Colon) | 7.8 | |

| A549 (Lung) | 10.5 |

In Vivo Studies

In vivo studies using mouse models have indicated that treatment with related compounds can lead to significant tumor regression and improved survival rates. The specific effects of this compound require further exploration but suggest a potential therapeutic role in oncology.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 4-fluoro-3-(morpholine-4-sulfonyl)-benzoic acid, and how do yields and purity vary between methods?

- Answer : The compound can be synthesized via sulfonation of a fluorobenzoic acid precursor followed by coupling with morpholine. A common approach involves:

- Step 1 : Sulfonation of 4-fluoro-3-nitrobenzoic acid using chlorosulfonic acid to introduce the sulfonyl chloride group.

- Step 2 : Reaction with morpholine to form the sulfonamide bond.

Challenges include controlling reaction conditions (e.g., temperature, stoichiometry) to avoid side products like over-sulfonated derivatives. Yields typically range from 40–65%, with purity dependent on recrystallization or chromatographic purification .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Answer :

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., fluorine position, morpholine integration) .

- LC-MS/MS : Quantifies purity and detects trace impurities (e.g., unreacted sulfonyl chloride intermediates) .

- FT-IR : Validates sulfonamide (S=O stretching at ~1150–1350 cm) and carboxylic acid (O-H at ~2500–3300 cm) groups .

Q. How does the sulfonyl-morpholine moiety influence the compound’s physicochemical properties?

- Answer : The sulfonamide group enhances solubility in polar solvents (e.g., DMSO, methanol) and increases stability against enzymatic degradation. The morpholine ring contributes to moderate lipophilicity (logP ~1.8–2.2), balancing membrane permeability and aqueous solubility for biological studies .

Advanced Research Questions

Q. How can synthetic methods be optimized to improve yield and reduce byproducts?

- Answer :

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonation efficiency .

- Flow Chemistry : Continuous reactors minimize side reactions by precise control of residence time and temperature .

- Post-Synthesis Purification : Simulated moving bed (SMB) chromatography improves recovery of high-purity product (>98%) from complex mixtures .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC values)?

- Answer :

- Standardized Assays : Validate assays using positive controls (e.g., known kinase inhibitors) and replicate under identical conditions (pH, temperature).

- Metabolic Stability Testing : Assess compound degradation in assay media via LC-MS to differentiate true activity from artifactual results .

- Structural Confirmation : Use X-ray crystallography or cryo-EM to verify binding modes to target proteins, resolving discrepancies in mechanism-of-action claims .

Q. How does this compound compare structurally and functionally to analogues like 3-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid?

- Answer :

Q. What advanced computational methods predict interactions between this compound and biological targets (e.g., kinases)?

- Answer :

- Molecular Dynamics (MD) Simulations : Model sulfonamide-protein interactions over time to identify stable binding conformations.

- Docking Studies (AutoDock Vina) : Predict binding affinities to ATP-binding pockets in kinases, prioritizing targets for experimental validation.

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to optimize substituent effects on binding .

Methodological Notes

- Data Reproducibility : Always report reaction conditions (solvent, catalyst, temperature) and analytical parameters (e.g., NMR solvent, LC gradient) to enable replication .

- Contradiction Mitigation : Use orthogonal techniques (e.g., SPR for binding kinetics alongside enzymatic assays) to confirm biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.